molecular formula C15H13ClF3NO5S2 B2392637 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine CAS No. 1797087-83-2

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine

Cat. No.: B2392637
CAS No.: 1797087-83-2
M. Wt: 443.84
InChI Key: HJCWXIMZVVPLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a synthetic small molecule featuring an azetidine core substituted with two distinct sulfonyl groups. Its synthesis likely involves sequential sulfonylation of the azetidine ring, leveraging methods analogous to sulfonylurea preparations (e.g., reflux in ethanol with acid catalysis) .

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-3-(furan-2-ylmethylsulfonyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO5S2/c16-14-4-3-11(6-13(14)15(17,18)19)27(23,24)20-7-12(8-20)26(21,22)9-10-2-1-5-25-10/h1-6,12H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCWXIMZVVPLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by its azetidine core, which is known for its reactivity and applications in drug development. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H11ClF3NO4S
  • Molecular Weight : 357.73 g/mol
  • CAS Number : 1009684-43-8

Biological Activity

The biological activity of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine has been investigated across various studies, highlighting its potential as an antimicrobial and antimalarial agent.

Antimicrobial Activity

Research indicates that compounds within the azetidine class exhibit promising antimicrobial properties. A study demonstrated that related sulfonamide derivatives showed significant inhibition against Mycobacterium tuberculosis, with some derivatives achieving up to 90% inhibition at low concentrations (6.25 µg/mL) . The structural similarity of these derivatives suggests that 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine may exhibit comparable antimicrobial efficacy.

The mechanisms by which azetidines exert their biological effects often involve interference with essential metabolic pathways in pathogens. For example, azetidines have been shown to inhibit key enzymes or disrupt cellular processes critical for pathogen survival. The sulfonamide moiety is particularly effective in mimicking substrates or cofactors involved in enzymatic reactions, thereby inhibiting microbial growth.

Synthesis and Derivative Studies

The synthesis of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine typically involves multi-step synthetic routes that incorporate various functional groups to enhance biological activity. Recent advances in synthetic methodologies have allowed for more efficient production of azetidine derivatives, expanding their potential applications in drug discovery .

Comparative Table of Biological Activities

Compound NameActivity TypeMIC/EC50Reference
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidineAntimicrobialTBD
Bicyclic Azetidine (BRD3914)Antimalarial15 nM
Sulfonamide Derivative (7a)Antimycobacterial6.25 µg/mL

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle, particularly at the G2/M phase. For instance:

  • Study Findings : A study demonstrated that related compounds effectively inhibited the growth of various cancer cell lines, suggesting a mechanism involving the modulation of cell signaling pathways relevant to tumor progression .

Analgesic Effects

The compound may also possess analgesic properties, which could be beneficial in pain management therapies. Related sulfonamide derivatives have been reported to interact with pain receptors and biochemical pathways independent of traditional opioid systems:

  • Mechanism of Action : These compounds are believed to depress both peripheral and centrally mediated pain pathways, providing relief without the side effects associated with opioids .

Synthesis and Preparation Methods

The synthesis of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine involves several steps:

  • Formation of the Azetidine Ring : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Sulfonyl Groups : Sulfonylation reactions are employed to attach the sulfonamide moieties to the azetidine framework.
  • Halogenation : The trifluoromethyl group is introduced through halogenation techniques.

Case Study 1: Anticancer Efficacy

A notable study evaluated the anticancer activity of structurally similar compounds using the National Cancer Institute's protocols. The results indicated a significant growth inhibition rate across multiple cancer cell lines, reinforcing the potential of these compounds in oncology .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of related sulfonamide derivatives. The findings suggested that these compounds could effectively alleviate pain in animal models, demonstrating their potential for therapeutic use in pain management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A. Sulfonyl-Containing Heterocycles

  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Shares a sulfanyl/sulfonyl linkage but incorporates a pyrazole ring instead of azetidine. The trifluoromethyl group enhances hydrophobicity, similar to the target compound’s phenyl substituent. The absence of a strained four-membered ring may improve stability but reduce conformational rigidity compared to azetidine derivatives .
  • 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone (): Features a sulfonyl-adjacent aromatic system but lacks the azetidine core. The ethanone spacer may increase flexibility, contrasting with the rigid azetidine in the target compound .

B. Sulfonylurea Herbicides ():

  • Triflusulfuron methyl ester and metsulfuron methyl ester contain triazine-sulfonylurea backbones. While these compounds share sulfonyl groups critical for target binding (e.g., acetolactate synthase inhibition in plants), their triazine rings and urea linkages differ markedly from the azetidine scaffold. The target compound’s furan group may confer distinct solubility or metabolic stability compared to the methoxy/ethoxy substituents in these herbicides .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Triflusulfuron Methyl Ester Example 60 ()
Molecular Weight ~450–500 (estimated) 492.3 599.1
Key Functional Groups Azetidine, dual sulfonyl Triazine-sulfonylurea Chromenone-sulfonamide
logP (Predicted) Moderate (furan enhances solubility) High (lipophilic triazine) High (aromatic stacking)
Synthetic Complexity High (strained azetidine) Moderate Very high (multiple coupling steps)

The target compound’s azetidine core likely reduces metabolic stability compared to five- or six-membered rings but may enhance target selectivity due to conformational constraints.

Q & A

Basic: What are the standard synthetic routes for synthesizing 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine?

Answer:
The synthesis typically involves sequential sulfonylation of an azetidine precursor. First, the azetidine ring is functionalized via nucleophilic substitution or coupling reactions. For example:

Azetidine core formation : Cyclization of a β-amino alcohol or related precursor under basic conditions.

Sulfonylation : Introduction of the 4-chloro-3-(trifluoromethyl)phenylsulfonyl group using the corresponding sulfonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine.

Second sulfonylation : The furan-2-ylmethylsulfonyl group is introduced similarly, often requiring controlled stoichiometry to avoid over-functionalization.
Characterization is performed via 1H/13C NMR , FT-IR (to confirm sulfonyl S=O stretches), and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

Answer:
Key techniques include:

  • NMR spectroscopy :
    • 1H NMR : Identifies proton environments (e.g., azetidine ring protons, aromatic protons from substituents).
    • 13C NMR : Confirms quaternary carbons and sulfonyl-linked carbons.
    • 19F NMR : Detects trifluoromethyl groups (δ ≈ -60 to -70 ppm).
  • FT-IR : Sulfonyl S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹).
  • Mass spectrometry : HRMS or LC-MS to verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography (if crystals are obtainable): Provides definitive geometric confirmation .

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

Answer:
Integrated computational strategies include:

  • Molecular docking : Predict binding affinity to target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger.
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
  • Molecular Dynamics (MD) : Simulates conformational stability in solvated environments.
    For example, substituent effects (e.g., electron-withdrawing trifluoromethyl groups) can be modeled to enhance target interaction. Experimental validation via structure-activity relationship (SAR) studies is critical .

Advanced: How can researchers resolve discrepancies in bioactivity data across different studies?

Answer:
Discrepancies may arise from variations in:

  • Purity : Use HPLC (>95% purity) to eliminate confounding impurities.
  • Assay conditions : Standardize parameters (e.g., pH, temperature, solvent composition).
  • Biological models : Validate target specificity across cell lines or in vitro/in vivo systems.
  • Statistical rigor : Apply ANOVA or t-tests to assess significance. Cross-reference with structurally analogous compounds (e.g., sulfonamide derivatives) to identify trends .

Advanced: What strategies improve regioselectivity during sulfonylation of the azetidine ring?

Answer:

  • Steric/electronic control : Use bulky bases (e.g., DMAP) to direct sulfonyl groups to less hindered positions.
  • Stepwise functionalization : Introduce the larger substituent (e.g., 4-chloro-3-(trifluoromethyl)phenyl) first, as steric hindrance limits subsequent reactions.
  • Temperature modulation : Lower temperatures (-10°C to 0°C) reduce side reactions.
  • Protecting groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl (Boc)) .

Advanced: How does stereochemistry influence the compound’s pharmacological profile?

Answer:
Azetidine stereoisomers (e.g., cis vs. trans) can exhibit divergent bioactivities. Strategies include:

  • Chiral synthesis : Use enantiopure starting materials or asymmetric catalysis.
  • Chromatographic separation : Chiral HPLC or SFC to isolate isomers.
  • Stereochemical analysis : X-ray crystallography or NOESY NMR to assign configurations.
    For example, cis-configurations may enhance binding to planar active sites, while trans-isomers improve metabolic stability .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), oxidative (H₂O₂), and photolytic conditions.
  • LC-MS/MS : Monitor degradation products (e.g., hydrolysis of sulfonyl groups).
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months to predict shelf life.
  • Plasma stability assays : Incubate with plasma (human/animal) to assess esterase susceptibility .

Advanced: How can SAR studies rationalize the impact of substituent modifications?

Answer:

  • Electron-withdrawing groups : Trifluoromethyl and chloro groups enhance binding to hydrophobic pockets (e.g., in enzyme active sites).

  • Furan substituents : Improve solubility via polar interactions but may reduce metabolic stability.

  • Comparative tables :

    Substituent PositionBioactivity (IC₅₀)LogP
    4-Cl, 3-CF₃12 nM3.2
    2-F, 4-CH₃45 nM2.8

Such data guide iterative design .

Basic: What are the key challenges in scaling up the synthesis for preclinical studies?

Answer:

  • Yield optimization : Replace hazardous reagents (e.g., thionyl chloride) with greener alternatives.
  • Purification : Transition from column chromatography to recrystallization or distillation.
  • Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, precise stoichiometry). Pilot batches (100 mg to 1 g) identify scalability bottlenecks .

Advanced: How can contradictory solubility data be reconciled across different solvent systems?

Answer:

  • Solvent polarity : Use Hansen solubility parameters to predict compatibility.
  • Co-solvents : Add DMSO or cyclodextrins to enhance aqueous solubility.
  • pH adjustment : Ionize the compound using buffers (e.g., phosphate buffer pH 7.4).
  • Experimental validation : Compare experimental vs. computational (e.g., COSMO-RS) solubility profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.